molecular formula C14H12ClNO3 B1466395 methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate CAS No. 1298047-68-3

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate

Cat. No.: B1466395
CAS No.: 1298047-68-3
M. Wt: 277.7 g/mol
InChI Key: JKDOIIHTLWDUNO-UHFFFAOYSA-N
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Description

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C14H12ClNO3. It is also known by its IUPAC name, methyl 5-(3-chloro-4-methoxyphenyl)nicotinate. This compound is characterized by a pyridine ring substituted with a carboxylate group and a chloromethoxyphenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with nicotinic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process generally includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate
  • Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylate
  • Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylate

Uniqueness

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chloro and methoxy substituents contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDOIIHTLWDUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.5 g of 3-chloro-4-methoxyphenylboronic acid, 5.0 g of methyl 5-bromonicotinate, 1.3 g of tetrakis(triphenylphosphine)palladium(0), and 22.6 g of Cs2CO3 were stirred in 325 ml of DMF and 65 ml of water for 3 h at 45° C. The reaction mixture was then poured into 750 ml of water and extracted three times using 300 ml of EA each. The combined organic layers were then washed twice using 150 ml of water each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP (gradient) yielded 2.4 g of the title compound, colorless oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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